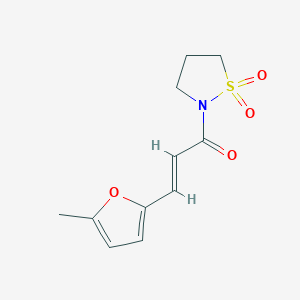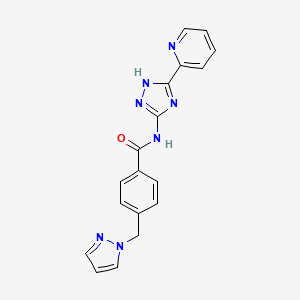![molecular formula C13H16BrNO B7527636 N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, also known as BDDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDDPA is a type of amide that has a cyclobutyl ring attached to a 3-bromophenyl group, and it is commonly used as a reagent in organic synthesis.
科学研究应用
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has been widely used in scientific research as a reagent for organic synthesis. It has been utilized in the synthesis of various compounds such as cyclobutyl-containing heterocycles and amino acid derivatives. N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has also been used in the synthesis of biologically active compounds such as potential anticancer agents and antibacterial agents.
作用机制
The mechanism of action of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is not well understood, but it is believed to act as a nucleophile in organic reactions. The cyclobutyl ring attached to the 3-bromophenyl group can undergo ring-opening reactions, which allows for the formation of new carbon-carbon bonds. This property makes N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide useful in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. However, it has been reported that N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide in lab experiments is its high purity and yield. The optimized synthesis method allows for the production of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a purity of up to 99%. Another advantage is its versatility in organic synthesis, which allows for the synthesis of a wide range of compounds. However, one limitation is the limited information available on its toxicity and potential side effects, which may limit its use in certain applications.
未来方向
There are several future directions for research involving N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. One area of interest is its potential as an antibacterial and anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of research is the development of new synthetic methods for N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide and its derivatives, which may lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, and it has been utilized in the synthesis of various compounds. While its mechanism of action and potential side effects are not well understood, it has shown promise as an antibacterial and anticancer agent. Further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is then reduced with sodium borohydride to yield N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. This method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a yield of up to 80%.
属性
IUPAC Name |
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(16)15-9-13(6-3-7-13)11-4-2-5-12(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMBEYCKVWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


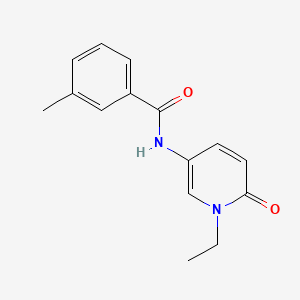
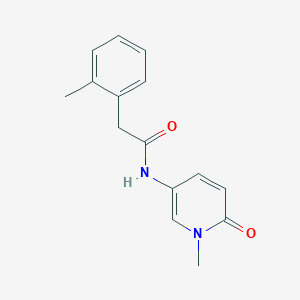
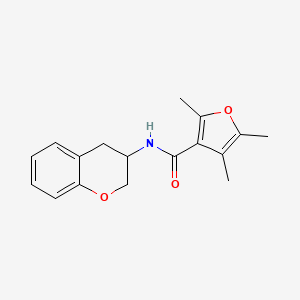

![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)

![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)

![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
